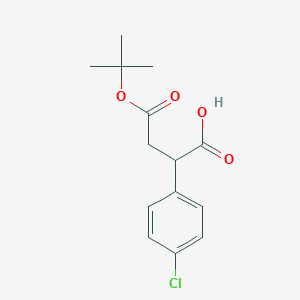
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a chlorophenyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves the introduction of the tert-butoxycarbonyl group into a precursor molecule. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis. The reaction conditions often involve the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the formation of the tert-butoxy group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group can participate in various binding interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butoxy)-2-phenyl-4-oxobutanoic acid: Similar structure but lacks the chlorophenyl group.
4-(tert-Butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.
4-(tert-Butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid: Features a fluorine atom instead of chlorine.
Uniqueness
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The combination of the tert-butoxy and chlorophenyl groups makes this compound particularly versatile in various applications .
Propiedades
Fórmula molecular |
C14H17ClO4 |
|---|---|
Peso molecular |
284.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
Clave InChI |
COSMWXJSTCFAEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















